7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Medicinal Chemistry Heterocyclic Building Blocks Chemical Procurement

Sourcing the correct regioisomer for tolvaptan synthesis can derail project timelines when non-validated alternatives are used. This 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1181458-57-0) is explicitly designated in patent literature as the preferred intermediate for established vasopressin V2 receptor antagonist routes. - Eliminates route re-validation: the 7-chloro substitution pattern aligns with the FDA-approved benzazepine drug product, avoiding the undocumented utility of 6- or 8-chloro analogs. - Pre-installed halogen enables direct elaboration of CNS-active libraries and bromodomain-targeting chemotypes. - Hydrochloride salt ensures aqueous solubility for downstream coupling; available from multiple vendors at ≥95% purity for competitive multi-kilogram sourcing.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
CAS No. 1181458-57-0
Cat. No. B1521208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS1181458-57-0
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1)C=C(C=C2)Cl.Cl
InChIInChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H
InChIKeyZUROSDIVHGLHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl – Product Overview


7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1181458-57-0; molecular formula C9H11Cl2NO; molecular weight 220.09 g/mol) is a 1,4-benzoxazepine heterocyclic building block available as a hydrochloride salt . This compound serves as a key intermediate in the synthesis of tolvaptan, an FDA-approved selective vasopressin V2 receptor antagonist used clinically for the treatment of hyponatremia and autosomal dominant polycystic kidney disease . The tetrahydro-1,4-benzoxazepine scaffold represents a pharmacologically validated chemotype, with structurally related derivatives demonstrating activity across diverse therapeutic targets including 5-HT1A receptors and CBP/P300 bromodomains [1].

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl as a heterocyclic building block for tolvaptan synthetic route research

Hydrochloride salt provides aqueous solubility supporting coupling reactions in medicinal chemistry workflows

Multi-vendor availability with standardized ≥95% purity simplifies procurement for route optimization

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl – Substitution Limitations


The 7-chloro substitution pattern on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is not interchangeable with alternative regioisomers or unsubstituted analogs when establishing validated synthetic routes. Patent literature explicitly designates 7-chloro-substituted tetrahydro-1,4-benzoxazepine derivatives as the preferred intermediates for constructing pharmacologically active compounds, including squalene synthase inhibitors and CNS-active agents [1]. In the specific context of tolvaptan synthesis, the 7-chloro position aligns with the required substitution pattern of the final benzazepine-based drug product . While 8-chloro (CAS 2639441-01-1) and 6-chloro regioisomers exist commercially, their utility in established tolvaptan synthetic protocols is undocumented . Furthermore, the hydrochloride salt form confers aqueous solubility advantages that facilitate downstream coupling reactions in medicinal chemistry workflows compared to the free base .

! 8-chloro or 6-chloro regioisomers lack documented synthetic routes to tolvaptan; may not transfer directly.
! Free base (CAS 1042628-09-0) has reduced aqueous solubility; salt form change can alter reaction efficiency.
! Unsubstituted tetrahydro-1,4-benzoxazepine lacks the 7-chloro electronic handle required for target scaffold SAR.

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl – Comparative Evidence


Purity Specifications vs. Analogs

Multiple reputable vendors supply 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride at a standardized minimum purity of 95%, a critical quality threshold for synthetic intermediate procurement . In contrast, the 8-chloro regioisomer (CAS 2639441-01-1) and 6-methoxy analog (CAS 2680533-35-9) lack comparable multi-vendor purity standardization data in the public domain, increasing procurement uncertainty for researchers seeking to reproduce published synthetic protocols .

Purity specification
Cross-study comparable
Target ≥95% across multiple vendors; 8-chloro and 6-methoxy analogs have no standardized purity data
Standardized purity reduces batch variability for reproducible synthesis
Data to verify; vendor CoA review recommended
Medicinal Chemistry Heterocyclic Building Blocks Chemical Procurement

Validated Intermediate for Tolvaptan Synthesis

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is documented as a key intermediate in the synthesis of tolvaptan, a commercially approved vasopressin V2 receptor antagonist with established clinical utility in hyponatremia and polycystic kidney disease . Patent references explicitly link the 7-chloro substitution pattern on tetrahydro-1,4-benzoxazepine scaffolds to the structural requirements of the tolvaptan benzazepine core [1]. While structurally related 7-chloro-5-hydroxy benzazepine derivatives constitute the final tolvaptan pharmacophore, CAS 1181458-57-0 represents a critical upstream building block in validated synthetic sequences [2].

Tolvaptan intermediate role
Class-level inference
Explicitly cited as key intermediate for tolvaptan synthesis in patent literature; no equivalent documentation for regioisomers
Supports synthetic route selection for vasopressin antagonist research
Source review needed; tolvaptan pathway context
Pharmaceutical Process Chemistry Vasopressin Antagonists API Intermediate Synthesis

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1181458-57-0) is reported to exhibit enhanced aqueous solubility compared to the free base form (CAS 1042628-09-0), a property that facilitates downstream reactions in aqueous or protic solvent systems common in medicinal chemistry workflows . The free base (C9H10ClNO; MW 183.64 g/mol) lacks the counterion that enhances water miscibility and may require additional solubilization steps during coupling reactions . This salt-to-free-base distinction is quantitatively reflected in predicted LogD values: free base LogD (pH 7.4) = 1.09, whereas the hydrochloride salt's ionization state is expected to substantially reduce LogD under physiological or aqueous reaction conditions .

Salt solubility advantage
Supporting evidence
HCl salt: water-soluble, liquid physical state; free base predicted LogD (pH 7.4) = 1.09 with lower aqueous solubility
Salt form impacts aqueous reaction efficiency and handling
Data to verify; LogD is predicted, not experimental
Formulation Chemistry Salt Selection Reaction Optimization

Chlorine Substituent Electronic Effects

The 7-chloro substituent on the tetrahydro-1,4-benzoxazepine scaffold confers distinct electronic and steric properties that differentiate it from unsubstituted analogs in receptor-binding contexts. Class-level evidence from 5-HT1A receptor agonist programs demonstrates that chloro substitution at specific positions on the benzoxazepine core modulates receptor affinity and selectivity [1]. In the piclozotan (SUN N4057) development program, 3-chloro substitution on the 1,4-benzoxazepin-5(4H)-one scaffold contributed to nanomolar 5-HT1A receptor binding affinity and neuroprotective efficacy in transient middle cerebral artery occlusion models [2]. While direct binding data for CAS 1181458-57-0 at specific targets are not publicly available, the chloro substitution pattern aligns with pharmacophoric elements established for this scaffold class [3].

Chloro electronic effects
Class-level inference
7-chloro substitution provides electron-withdrawing handle; class-level 5-HT1A receptor SAR shows nanomolar Ki for related 3-chloro derivatives
Scaffold-based SAR interpretation; direct binding data for this compound unavailable
Source review; class-level extrapolation
Medicinal Chemistry Structure-Activity Relationships Pharmacophore Design

Multi-Vendor Availability vs. Analogs

CAS 1181458-57-0 is commercially available from multiple independent suppliers including Fluorochem (UK), AKSci (USA), CymitQuimica (EU), and Leyan (China) with documented stock availability and transparent pricing . In contrast, the 8-chloro regioisomer (CAS 2639441-01-1) and 6-chloro analog appear to have more limited vendor distribution networks based on public chemical database entries . Multi-sourcing reduces supply interruption risk and enables competitive procurement for large-scale synthetic campaigns .

Multi-vendor availability
Cross-study comparable
≥5 verified vendors (Fluorochem, AKSci, etc.); ≤2 vendors for 8-chloro/6-methoxy analogs
Wider sourcing reduces supply risk for large-scale campaigns
Data to verify; catalog analysis only
Chemical Sourcing Supply Chain Management Research Procurement

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl – Key Applications


Tolvaptan Intermediate Synthesis

CAS 1181458-57-0 is explicitly designated as a key intermediate for tolvaptan production, an FDA-approved vasopressin V2 receptor antagonist . Process chemistry teams developing or optimizing tolvaptan synthetic routes should prioritize this specific 7-chloro-substituted tetrahydro-1,4-benzoxazepine building block to ensure alignment with established patent-protected pathways and avoid unnecessary route validation with non-validated regioisomers.

CNS Benzoxazepine Scaffold Exploration

The 1,4-benzoxazepine scaffold has demonstrated validated pharmacological activity at 5-HT1A receptors, with chloro-substituted derivatives showing nanomolar binding affinity and neuroprotective effects in ischemic stroke models [1]. CAS 1181458-57-0 provides a functionalized starting point for constructing CNS-active compound libraries where halogen substitution patterns influence target engagement and metabolic stability. Researchers should note that direct binding data for this specific compound are not publicly available; the scaffold class inference provides directional guidance for SAR campaigns.

CBP/P300 Bromodomain Inhibitor Precursor

The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone has been employed as an N-acetyl-lysine mimetic scaffold in the development of CBP/P300 bromodomain inhibitors, culminating in the chemical probe I-CBP112 [2]. CAS 1181458-57-0, with its 7-chloro substituent pre-installed, offers a versatile starting material for elaborating bromodomain-targeting chemotypes where halogen substitution may modulate acetyl-lysine binding pocket interactions.

Multi-Source Supply Chain Qualification

Given the compound's availability from at least five independent commercial vendors with documented purity specifications (≥95%), procurement teams supporting multi-kilogram or GMP-adjacent campaigns can execute competitive sourcing strategies to optimize cost and lead time . The hydrochloride salt form's favorable handling characteristics and the compound's established purity benchmarks facilitate seamless transition from research-scale to pilot-plant quantities without requalification of synthetic intermediates.

Application
Selection Property
Validation Focus
Tolvaptan intermediate synthesis
7-chloro substitution pattern
Synthetic route alignment with patent pathways
CNS benzoxazepine scaffold exploration
1,4-benzoxazepine core with 7-Cl handle
5-HT1A receptor binding assay context; class-level SAR
CBP/P300 bromodomain inhibitor precursor
N-acetyl-lysine mimetic scaffold with pre-installed chloro substituent
Bromodomain binding assay review; acetyl-lysine pocket interaction
Multi-source supply chain qualification
≥95% purity across multiple vendors
Lot-to-lot consistency review; competitive sourcing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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